4-Piperidinol, 1-(3-amino-4-nitrophenyl)-

Descripción general

Descripción

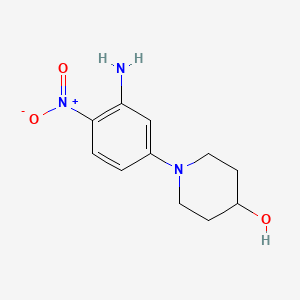

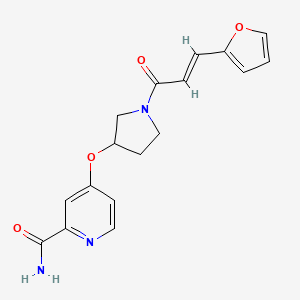

“4-Piperidinol, 1-(3-amino-4-nitrophenyl)-” is a compound with the linear formula C11H14N2O3 . It is a derivative of 4-Piperidinol, which has the molecular formula C5H11NO . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .

Synthesis Analysis

The synthesis of piperidine derivatives, including “4-Piperidinol, 1-(3-amino-4-nitrophenyl)-”, has been a subject of research. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The piperidinol ring is in a chair conformation . The C-N-C fragment of the piperidinol moiety is nearly coplanar with the nitrophenyl ring system . The molecular stacking allows hydrogen bonding between the piperidinol hydroxy group and the nitro group .Chemical Reactions Analysis

The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor . They can be used in the synthesis of a highly potent and selective IP (PGI (2) receptor) agonist . They can also be used in the study of copper-catalyzed N - versus O -arylation .Physical And Chemical Properties Analysis

The average mass of 4-Piperidinol is 101.147 Da and its monoisotopic mass is 101.084061 Da . The linear formula of “4-Piperidinol, 1-(3-amino-4-nitrophenyl)-” is C11H14N2O3 and its molecular weight is 222.246 .Aplicaciones Científicas De Investigación

- Research Findings :

- Research Findings :

- Research Findings :

- Researchers have explored various modifications to the compound’s structure:

- Research Findings :

Antinociceptive Activity

Anti-Inflammatory and Analgesic Properties

Chemical Modulation

Antimicrobial Potential

Mecanismo De Acción

Target of Action

Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

It’s worth noting that piperidine derivatives are often involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological activities .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives are generally well-studied, and these compounds often exhibit good bioavailability .

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological applications .

Action Environment

The action of piperidine derivatives can be influenced by a variety of factors, including the specific biological environment in which they are used .

Propiedades

IUPAC Name |

1-(3-amino-4-nitrophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c12-10-7-8(1-2-11(10)14(16)17)13-5-3-9(15)4-6-13/h1-2,7,9,15H,3-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDXYKJCLFBDQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC(=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperidine-1-carboxylate](/img/structure/B2358107.png)

![7-(4-methoxyphenyl)-2,5-dimethyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2358113.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,6-difluorobenzoate](/img/structure/B2358114.png)

![1-[(naphthalen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2358116.png)

![N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-4-morpholinecarboxamide](/img/structure/B2358118.png)

![Ethyl 3-(4-fluorophenyl)-5-[(3-methoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2358128.png)

![2-(4-Chlorophenyl)-7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2358129.png)